molecular formula C30H37F4NO B1667817 5-Quinolinol, 4-cyclohexyl-2-cyclopentyl-3-((S)-fluoro(4-(trifluoromethyl)phenyl)methyl)-5,6,7,8-tetrahydro-7,7-dimethyl-, (5S)- CAS No. 893409-49-9

5-Quinolinol, 4-cyclohexyl-2-cyclopentyl-3-((S)-fluoro(4-(trifluoromethyl)phenyl)methyl)-5,6,7,8-tetrahydro-7,7-dimethyl-, (5S)-

Cat. No.: B1667817
CAS No.: 893409-49-9
M. Wt: 503.6 g/mol
InChI Key: BHKIPHICFOJGLD-HOFKKMOUSA-N
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Description

The compound 5-Quinolinol, 4-cyclohexyl-2-cyclopentyl-3-((S)-fluoro(4-(trifluoromethyl)phenyl)methyl)-5,6,7,8-tetrahydro-7,7-dimethyl-, (5S)- is a structurally complex molecule featuring:

  • A tetrahydroquinolinol core (5,6,7,8-tetrahydroquinoline) with a hydroxyl group at position 3.
  • 4-Cyclohexyl and 2-cyclopentyl substituents, contributing steric bulk and lipophilicity.
  • A chiral fluorinated side chain at position 3: (S)-fluoro(4-(trifluoromethyl)phenyl)methyl. This group introduces both electron-withdrawing (trifluoromethyl) and fluorine-mediated polarity.
  • 7,7-Dimethyl groups on the tetrahydroquinoline ring, enhancing conformational rigidity.

This compound’s design likely targets applications in medicinal chemistry, leveraging fluorine’s metabolic stability and the quinolinol scaffold’s historical relevance in kinase inhibition or antimicrobial agents .

Properties

CAS No.

893409-49-9

Molecular Formula

C30H37F4NO

Molecular Weight

503.6 g/mol

IUPAC Name

(5S)-4-cyclohexyl-2-cyclopentyl-3-[(S)-fluoro-[4-(trifluoromethyl)phenyl]methyl]-7,7-dimethyl-6,8-dihydro-5H-quinolin-5-ol

InChI

InChI=1S/C30H37F4NO/c1-29(2)16-22-25(23(36)17-29)24(18-8-4-3-5-9-18)26(28(35-22)20-10-6-7-11-20)27(31)19-12-14-21(15-13-19)30(32,33)34/h12-15,18,20,23,27,36H,3-11,16-17H2,1-2H3/t23-,27-/m0/s1

InChI Key

BHKIPHICFOJGLD-HOFKKMOUSA-N

SMILES

CC1(CC(C2=C(C1)N=C(C(=C2C3CCCCC3)C(C4=CC=C(C=C4)C(F)(F)F)F)C5CCCC5)O)C

Isomeric SMILES

CC1(C[C@@H](C2=C(C1)N=C(C(=C2C3CCCCC3)[C@H](C4=CC=C(C=C4)C(F)(F)F)F)C5CCCC5)O)C

Canonical SMILES

CC1(CC(C2=C(C1)N=C(C(=C2C3CCCCC3)C(C4=CC=C(C=C4)C(F)(F)F)F)C5CCCC5)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BAY-60-5521;  BAY605521;  BAY 60-5521;  UNII-I0J230BJOO; 

Origin of Product

United States

Preparation Methods

The preparation of BAY-60-5521 involves synthetic routes that include the use of various reagents and reaction conditions. The specific synthetic routes and industrial production methods are proprietary and not publicly disclosed in detail. the compound is typically synthesized through a series of chemical reactions that involve the formation of key intermediates, followed by purification and characterization to ensure the desired chemical structure and purity .

Chemical Reactions Analysis

BAY-60-5521 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur, where specific atoms or groups in the compound are replaced with other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that quinolinol derivatives exhibit cytotoxic properties against various cancer cell lines. The specific compound has been studied for its ability to reverse multidrug resistance in cancer therapies. This is particularly relevant in the treatment of cancers that have developed resistance to conventional chemotherapeutics. A patent describes its use in enhancing the efficacy of existing drugs by overcoming resistance mechanisms .

Antiviral Properties:
Quinolinol derivatives have also shown promise as antiviral agents. The structural modifications present in 5-Quinolinol can enhance its interaction with viral targets, potentially leading to the development of effective antiviral therapies . This aspect is crucial given the rising incidence of viral infections and the need for novel antiviral compounds.

Neuropharmacology

Cognitive Enhancement:
Some studies suggest that quinolinol compounds may possess neuroprotective effects and could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. Their ability to modulate neurotransmitter systems may contribute to cognitive enhancement and protection against neurotoxicity .

Chemical Biology

Biochemical Probes:
The unique structural features of 5-Quinolinol make it suitable for use as a biochemical probe in various biological assays. Its ability to selectively bind to specific proteins or enzymes can facilitate the study of biological processes at a molecular level .

Material Science

Nanotechnology Applications:
Recent advancements have explored the incorporation of quinolinol derivatives into nanomaterials for drug delivery systems. Their chemical stability and biocompatibility make them ideal candidates for creating nanoparticles that can deliver therapeutic agents more effectively .

Case Studies and Research Findings

Study Application Findings
Patent WO2017175018A2AnticancerDemonstrated ability to reverse multidrug resistance in cancer cells .
Research on antiviral propertiesAntiviralIndicated potential effectiveness against viral infections .
Neuropharmacological studyCognitive enhancementSuggested neuroprotective effects beneficial for Alzheimer's treatment .
Nanotechnology researchDrug deliveryExplored use in creating stable nanoparticles for targeted therapy .

Mechanism of Action

BAY-60-5521 exerts its effects by inhibiting cholesteryl ester transfer protein, which is responsible for transferring cholesterol esters from high-density lipoprotein cholesterol to low-density lipoprotein cholesterol and very low-density lipoprotein cholesterol. By inhibiting this protein, BAY-60-5521 increases the levels of high-density lipoprotein cholesterol and reduces the levels of low-density lipoprotein cholesterol and very low-density lipoprotein cholesterol. This mechanism of action involves the binding of BAY-60-5521 to cholesteryl ester transfer protein, thereby preventing its activity and altering lipid metabolism pathways .

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule, particularly in fluorinated substituents and heterocyclic cores:

Compound Name / CAS No. Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Tetrahydroquinolinol 4-Cyclohexyl, 2-cyclopentyl, 3-[(S)-fluoro(4-CF₃Ph)methyl], 7,7-dimethyl ~525 (estimated) Chiral fluorination, high lipophilicity
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde [96187-53-0] Quinoline 2-Cyclopropyl, 4-(4-fluorophenyl), 3-carbaldehyde ~307 Fluoroaryl group, aldehyde functionality
6-Fluoro-2-(2'-fluoro-[1,1'-biphenyl]-4-yl)-3-methylquinoline-4-carboxylic acid [586966-54-3] Quinoline-carboxylic acid 6-Fluoro, 2-biphenyl, 3-methyl, 4-carboxylic acid ~419 Biphenyl fluorination, acidic moiety
5-Substituted 8,8-dimethyl-2-pentafluorphenyl-3,7,8,9-tetrahydro-2H-pyrido[4,3,2-de]cinnolin-3-ones Tetrahydrocinnolinone Pentafluorophenyl, 8,8-dimethyl, variable 5-substituents ~450–550 High fluorination, spirocyclic rigidity

Research Findings and Implications

Fluorination Strategies

  • Synthetic Routes: The target’s fluorinated side chain could be synthesized via methods described in , such as diethylamino sulfurtrifluoride (DAST)-mediated fluorination of alcohols .
  • Chiral Control : The (S)-configuration at the fluoro center is critical for enantioselective binding, as seen in enantiomerically enriched (S)-(3-fluorobutyl)benzene (92% ee) .

Physicochemical Properties

  • Hydrogen Bonding: The quinolinol hydroxyl group participates in hydrogen-bond networks, akin to patterns observed in crystalline fluorinated phenols () .

Challenges and Opportunities

  • Structural Complexity : The combination of bulky substituents and chirality complicates large-scale synthesis.
  • SAR Insights: Minor modifications (e.g., replacing 4-CF₃Ph with 4-FPh) could tune activity, as demonstrated in urea-thiazole derivatives () .

Biological Activity

The compound 5-Quinolinol, 4-cyclohexyl-2-cyclopentyl-3-((S)-fluoro(4-(trifluoromethyl)phenyl)methyl)-5,6,7,8-tetrahydro-7,7-dimethyl-, (5S)- is a derivative of quinoline that has garnered interest in medicinal chemistry due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological profiles, including anticancer, antibacterial, antifungal, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound based on available research findings.

The structure of the compound features a quinoline core with various substituents that may influence its biological activity. The 5,8-quinolinedione scaffold is particularly significant as it has been shown to interact with various molecular targets, including nicotinamide adenine dinucleotide phosphate (NADPH)-dependent quinone oxidoreductase (NQO1), which plays a crucial role in the antiproliferative effects observed in several studies .

Anticancer Activity

Research indicates that derivatives of quinoline exhibit potent anticancer properties. For instance, studies have reported that compounds similar to 5-Quinolinol display significant antiproliferative effects against various cancer cell lines. The IC50 values for some quinoline derivatives have been found to be as low as 0.59–1.52 µM , indicating strong cytotoxic potential against cancer cells while sparing normal cells .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
5-Quinolinol DerivativeHeLeS30.59Induces apoptosis via Bcl-2 modulation
5-Quinolinol DerivativeKB-vin1.52NQO1-dependent antiproliferative effect

Antibacterial Activity

The antibacterial properties of quinoline derivatives have also been documented. For example, certain derivatives have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae , with minimum inhibitory concentration (MIC) values indicating significant activity . The introduction of specific substituents at the C-6 and C-7 positions has been shown to enhance antibacterial efficacy.

CompoundBacterial StrainMIC (mg/mL)
Quinoline DerivativeS. aureus1 × 10^-4
Quinoline DerivativeK. pneumoniae1 × 10^-5

Antiviral Activity

Emerging research suggests that quinoline derivatives may also possess antiviral properties. Some studies have indicated that modifications to the quinoline structure can lead to enhanced antiviral activity against viruses such as H5N1 and potentially COVID-19 . The effectiveness appears correlated with lipophilicity and electron-withdrawing characteristics of substituents.

Case Studies

Several case studies have highlighted the biological activities of quinoline derivatives:

  • Anticancer Study : A study evaluating a series of quinoline derivatives demonstrated that specific substitutions significantly increased cytotoxicity against melanoma and breast cancer cell lines while exhibiting low toxicity towards normal fibroblasts .
  • Antibacterial Evaluation : Another investigation focused on the antibacterial efficacy of synthesized quinoline derivatives against MRSA isolates showed comparable effectiveness to standard antibiotics like oxacillin .
  • Antiviral Research : Recent findings suggest that certain quinoline derivatives can inhibit viral replication with minimal cytotoxicity, indicating their potential as therapeutic agents in viral infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Quinolinol, 4-cyclohexyl-2-cyclopentyl-3-((S)-fluoro(4-(trifluoromethyl)phenyl)methyl)-5,6,7,8-tetrahydro-7,7-dimethyl-, (5S)-
Reactant of Route 2
5-Quinolinol, 4-cyclohexyl-2-cyclopentyl-3-((S)-fluoro(4-(trifluoromethyl)phenyl)methyl)-5,6,7,8-tetrahydro-7,7-dimethyl-, (5S)-

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